Bis(dichlorophosphino)methylamine

Übersicht

Beschreibung

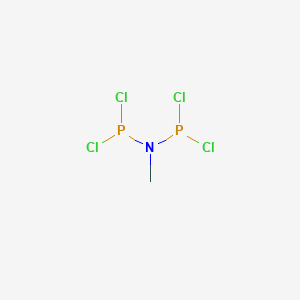

Bis(dichlorophosphino)methylamine: is an organophosphorus compound with the molecular formula CH₃Cl₄NP₂. It is a versatile reagent used in various chemical reactions and has applications in both academic and industrial research. The compound is characterized by the presence of two dichlorophosphino groups attached to a central nitrogen atom, making it a valuable ligand in coordination chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of bis(dichlorophosphino)methylamine typically involves the reaction of phosphorus trichloride with methylamine. The reaction proceeds as follows: [ \text{PCl}_3 + 2 \text{CH}_3\text{NH}_2 \rightarrow (\text{Cl}_2\text{P})_2\text{NCH}_3 + 2 \text{HCl} ] This reaction is usually carried out in an inert atmosphere to prevent the hydrolysis of the product. The reaction mixture is then purified using standard techniques such as distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: Bis(dichlorophosphino)methylamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form bis(dichlorophosphoryl)methylamine.

Reduction: Reduction reactions can convert this compound to its corresponding phosphine derivatives.

Substitution: The dichlorophosphino groups can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed:

Oxidation: Bis(dichlorophosphoryl)methylamine.

Reduction: Various phosphine derivatives.

Substitution: A wide range of substituted phosphine compounds.

Wissenschaftliche Forschungsanwendungen

Coordination Chemistry

Ligand Properties

Bis(dichlorophosphino)methylamine acts as a bidentate ligand, capable of stabilizing metal complexes. Its structure allows it to coordinate with transition metals, influencing their reactivity and stability. The phosphorus atoms in the compound can donate electron pairs to metal centers, facilitating the formation of diverse coordination complexes.

Synthesis of Metal Complexes

The compound has been utilized in synthesizing various metal complexes, particularly with cadmium and mercury. For instance, studies have shown that this compound forms stable complexes that exhibit unique geometrical arrangements and electronic properties. These complexes are characterized using techniques such as NMR spectroscopy and X-ray crystallography, confirming their structural integrity and coordination modes .

| Metal Complex | Characteristics | Applications |

|---|---|---|

| Cadmium Complexes | Distorted tetrahedral geometry | Catalysis, materials science |

| Mercury Complexes | Bidentate coordination | Environmental chemistry |

Biological Research

Enzyme Mechanism Studies

In biological contexts, this compound serves as a valuable tool for investigating enzyme mechanisms. Its ability to alter enzyme kinetics has been documented in various experimental setups, providing insights into catalytic processes. For example, interactions with phosphatases have revealed details about substrate specificity and reaction pathways.

Therapeutic Potential

The compound has been explored for its potential in drug development, particularly in metal-based therapies. Its unique structure allows for the stabilization of metal complexes that may exhibit anticancer properties. Research indicates that platinum(II) complexes derived from this compound show promising results in preclinical models for cancer treatment .

Industrial Applications

Production of Specialty Chemicals

this compound is employed in the synthesis of various specialty chemicals, including flame retardants and plasticizers. Its reactivity allows it to participate in substitution reactions with nucleophiles like amines and alcohols, leading to a wide range of derivatives that find utility in industrial applications.

Material Development

The compound's ability to form stable metal complexes has implications in developing new materials with unique properties. Research has indicated that materials incorporating this compound can exhibit enhanced thermal stability and mechanical strength, making them suitable for various applications in engineering and technology .

Case Study 1: Enzyme Mechanism Investigation

Research utilizing this compound has provided crucial insights into the catalytic mechanisms of phosphatases. Experimental setups demonstrated how varying concentrations of the compound influenced enzyme kinetics, leading to a better understanding of substrate interactions.

Case Study 2: Anticancer Drug Development

In a notable study, platinum(II) complexes derived from this compound were tested against various cancer cell lines. The results indicated significant cytotoxic effects compared to standard treatments, highlighting the compound's potential as a basis for developing novel anticancer agents.

Wirkmechanismus

The mechanism of action of bis(dichlorophosphino)methylamine involves its ability to coordinate with metal ions through its phosphorus atoms. This coordination can alter the electronic properties of the metal center, leading to changes in reactivity and stability. The compound can also participate in redox reactions, where it can either donate or accept electrons, depending on the reaction conditions.

Vergleich Mit ähnlichen Verbindungen

- Bis(dichlorophosphino)ethane

- Bis(dichlorophosphino)benzene

- Bis(dimethylphosphino)methane

Comparison: Bis(dichlorophosphino)methylamine is unique due to the presence of a central nitrogen atom, which provides additional coordination sites compared to similar compounds like bis(dichlorophosphino)ethane and bis(dichlorophosphino)benzene. This makes it a more versatile ligand in coordination chemistry. Additionally, the methyl group attached to the nitrogen atom can influence the electronic properties of the compound, making it distinct from other bis(phosphino) compounds.

Biologische Aktivität

Overview

Bis(dichlorophosphino)methylamine (BDMPA), with the chemical formula CH₃Cl₄NP₂, is an organophosphorus compound notable for its diverse applications in chemistry and biology. Its structure features two dichlorophosphino groups attached to a central nitrogen atom, making it a valuable ligand in coordination chemistry. This article delves into the biological activity of BDMPA, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

BDMPA is characterized by its ability to coordinate with metal ions through its phosphorus atoms. This coordination can modify the electronic properties of metal centers, influencing their reactivity and stability. Additionally, BDMPA can participate in redox reactions, acting as either an electron donor or acceptor depending on the conditions.

Key Reactions Involving BDMPA

- Oxidation : BDMPA can be oxidized to form bis(dichlorophosphoryl)methylamine.

- Reduction : It can be reduced to yield various phosphine derivatives.

- Substitution : The dichlorophosphino groups are amenable to substitution with other nucleophiles, producing a variety of derivatives.

Enzyme Interaction and Metabolic Effects

Research indicates that BDMPA can modulate metabolic flux and influence metabolite levels by interacting with key enzymes. For instance, studies have shown that BDMPA acts as a probe for investigating biochemical pathways, particularly in enzyme mechanism studies.

Table 1: Summary of Biological Activities of BDMPA

| Activity Type | Description |

|---|---|

| Enzyme Modulation | Interacts with enzymes affecting metabolic pathways |

| Redox Activity | Acts as an electron donor/acceptor in various biochemical reactions |

| Coordination Chemistry | Forms stable complexes with metal ions influencing their biological roles |

Case Studies

- Enzyme Mechanism Studies : BDMPA has been utilized to explore the mechanisms of various enzymes. For example, its interaction with phosphatases has provided insights into the catalytic processes and substrate specificity of these enzymes. The compound's ability to alter enzyme kinetics has been documented in several experimental setups .

- Therapeutic Potential : The compound has been investigated for its potential use in drug development, particularly as a ligand in metal-based therapies. Its unique structure allows for the stabilization of metal complexes that may exhibit anticancer properties .

- Coordination Complexes : Research has shown that BDMPA can form coordination complexes with transition metals, enhancing their biological activity. For instance, platinum(II) complexes derived from BDMPA have demonstrated promising results in preclinical models for cancer treatment .

Comparative Analysis

BDMPA's biological profile is distinct when compared to similar compounds such as bis(dichlorophosphino)ethane and bis(dichlorophosphino)benzene due to the presence of the nitrogen atom. This feature not only provides additional coordination sites but also affects the electronic properties of the compound, making it a more versatile ligand in biological applications .

Table 2: Comparison of Bis(dichlorophosphino) Compounds

| Compound | Coordination Sites | Notable Biological Activity |

|---|---|---|

| This compound | 3 | Enzyme modulation |

| Bis(dichlorophosphino)ethane | 2 | Limited biological activity |

| Bis(dichlorophosphino)benzene | 2 | Limited biological activity |

Eigenschaften

IUPAC Name |

N,N-bis(dichlorophosphanyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3Cl4NP2/c1-6(7(2)3)8(4)5/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLVUZIHBLOWYTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(P(Cl)Cl)P(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3Cl4NP2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10170142 | |

| Record name | Bis(dichlorophosphino)methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10170142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17648-16-7 | |

| Record name | Bis(dichlorophosphino)methylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017648167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(dichlorophosphino)methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10170142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the typical reactions Bis(dichlorophosphino)methylamine undergoes, and what types of structures can be formed?

A1: this compound, (Cl2P)2NCH3, acts as a versatile precursor for synthesizing various phosphorus and nitrogen-containing heterocyclic compounds [, ]. It reacts with bifunctional agents like catechols, N,N′-disubstituted ureas, and thioureas.

- When reacted in a 1:1 molar ratio, this compound forms six or seven-membered heterocyclic ring systems [].

- In a 1:2 molar ratio, the reaction yields bicyclic compounds [].

Q2: Is there structural information available about this compound and related compounds?

A2: Yes, nuclear magnetic resonance (NMR) studies, including double resonance experiments with isotopically labelled this compound (containing 13C or 15N) in a liquid crystal medium have provided insights into its structure []. These studies suggest that the molecule adopts a planar skeleton with a P-N-P bond angle of approximately 117° and a P-N bond length of roughly 166.4 pm []. Similar techniques have been applied to characterize the products of its reactions, like the oxo- and thioxo-derivatives of cyclodiphosph(III)azanes, providing valuable information about their 1H and 31P NMR spectral properties [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.